1-(5-Chlorobenzo[d]oxazol-2-yl)piperidin-3-amine
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Overview
Description
1-(5-Chlorobenzo[d]oxazol-2-yl)piperidin-3-amine is a chemical compound that belongs to the class of benzoxazole derivatives. This particular compound features a benzoxazole ring substituted with a chlorine atom at the 5-position and a piperidin-3-amine moiety, making it a unique structure with potential pharmacological properties .
Preparation Methods
The synthesis of 1-(5-Chlorobenzo[d]oxazol-2-yl)piperidin-3-amine typically involves the following steps:
Formation of the Benzoxazole Ring: The benzoxazole ring can be synthesized through a cyclization reaction involving an ortho-aminophenol and a carboxylic acid derivative.
Attachment of Piperidin-3-amine: The final step involves the nucleophilic substitution reaction where piperidin-3-amine is introduced to the chlorinated benzoxazole ring.
Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques .
Chemical Reactions Analysis
1-(5-Chlorobenzo[d]oxazol-2-yl)piperidin-3-amine undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include solvents like dichloromethane, acetonitrile, and methanol, along with catalysts such as palladium on carbon or copper iodide . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1-(5-Chlorobenzo[d]oxazol-2-yl)piperidin-3-amine involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity . This can lead to various biological responses, such as inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses . The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application .
Comparison with Similar Compounds
1-(5-Chlorobenzo[d]oxazol-2-yl)piperidin-3-amine can be compared with other similar compounds, such as:
1-(6-Chlorobenzo[d]oxazol-2-yl)piperidin-3-amine: This compound has a chlorine atom at the 6-position instead of the 5-position, which may result in different biological activities and properties.
1-(Benzo[d]oxazol-2-yl)piperidin-3-yl)methanamine hydrochloride:
5,7-Dichlorobenzo[d]oxazol-2-yl)methanamine hydrochloride: This compound has two chlorine atoms, which may enhance its biological activity but also increase its toxicity.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the piperidin-3-amine moiety, which can confer distinct pharmacological properties .
Properties
Molecular Formula |
C12H14ClN3O |
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Molecular Weight |
251.71 g/mol |
IUPAC Name |
1-(5-chloro-1,3-benzoxazol-2-yl)piperidin-3-amine |
InChI |
InChI=1S/C12H14ClN3O/c13-8-3-4-11-10(6-8)15-12(17-11)16-5-1-2-9(14)7-16/h3-4,6,9H,1-2,5,7,14H2 |
InChI Key |
GAFLQVXJZVDFCR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)C2=NC3=C(O2)C=CC(=C3)Cl)N |
Origin of Product |
United States |
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